4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the formation of the oxazole ring through a cyclization reaction. The starting materials often include 4-methoxyphenyl ethylamine and a suitable cyano compound. The reaction conditions usually involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in a polar aprotic solvent like DMF.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of azides.
Scientific Research Applications
4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenylboronic acid
- 4-methoxyphenethyl isocyanate
- Indole derivatives
Uniqueness
4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-[4-cyano-5-[2-(4-methoxyphenyl)ethylamino]-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-25(2)30(26,27)18-10-6-16(7-11-18)20-24-19(14-22)21(29-20)23-13-12-15-4-8-17(28-3)9-5-15/h4-11,23H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAXCAXXMYALMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=C(C=C3)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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